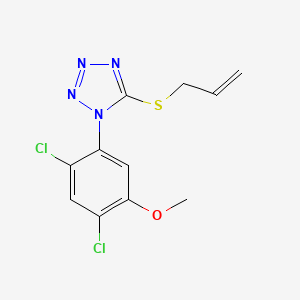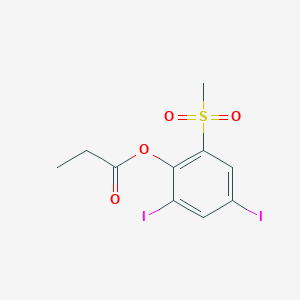![molecular formula C19H14O2 B3037021 4-hydroxy-5-phenyl-[1,1'-biphenyl]-3-carbaldehyde CAS No. 402576-65-2](/img/structure/B3037021.png)
4-hydroxy-5-phenyl-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
4-hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound characterized by the presence of a hydroxyl group, a phenyl group, and an aldehyde group attached to a biphenyl structure
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in anti-inflammatory, anti-viral, anti-tumor, and antioxidant activities .
Pharmacokinetics
The molecular weight of the compound is 1702072 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-viral, anti-inflammatory, anti-tumor, and antioxidant effects .
Biochemical Analysis
Biochemical Properties
It is known that biphenyl compounds can interact with various enzymes and proteins . The hydroxyl and aldehyde groups in the compound may form hydrogen bonds with biomolecules, influencing their structure and function .
Cellular Effects
It is hypothesized that this compound may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Like other organic compounds, it is likely to have a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
It is possible that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde within cells and tissues are not well characterized. It is possible that this compound may interact with certain transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde is not well established. Given its chemical structure, it may be localized in specific compartments or organelles based on potential targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybiphenyl with benzaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-hydroxy-5-phenyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-hydroxy-5-phenyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4-hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-4,5-dimethoxy-[1,1’-biphenyl]-2-carbonitrile: Similar biphenyl structure with different functional groups.
4-hydroxybiphenyl: Lacks the aldehyde group but shares the biphenyl and hydroxyl moieties.
Biphenyl-4-carbaldehyde: Contains the aldehyde group but lacks the hydroxyl group.
Uniqueness
4-hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its hydroxyl, phenyl, and aldehyde groups attached to a biphenyl structure
Properties
IUPAC Name |
2-hydroxy-3,5-diphenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-13-17-11-16(14-7-3-1-4-8-14)12-18(19(17)21)15-9-5-2-6-10-15/h1-13,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZKOPOUFFNCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B3036938.png)
![Allyl 6-[4-(2,5-dimethylphenyl)piperazino]nicotinate](/img/structure/B3036940.png)
![4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036941.png)
![4-[(2,4-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036942.png)
![[8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](2,4-dichlorophenyl)methanone](/img/structure/B3036944.png)
![2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile](/img/structure/B3036946.png)

![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3036950.png)

![5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole](/img/structure/B3036952.png)
![5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole](/img/structure/B3036953.png)

![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036959.png)
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol](/img/structure/B3036961.png)
